molecular formula C15H10BrFN2O2 B13936781 3-(3-bromo-2-methylphenyl)-8-fluoroquinazoline-2,4(1H,3H)-dione

3-(3-bromo-2-methylphenyl)-8-fluoroquinazoline-2,4(1H,3H)-dione

Cat. No.: B13936781
M. Wt: 349.15 g/mol
InChI Key: HQXWXKYFHJHFMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-bromo-2-methylphenyl)-8-fluoroquinazoline-2,4(1H,3H)-dione is an organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-2-methylphenyl)-8-fluoroquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Fluorination: The addition of a fluorine atom to the quinazoline core.

    Cyclization: Formation of the quinazoline-2,4(1H,3H)-dione structure through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromo-2-methylphenyl)-8-fluoroquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cyclization and Ring-Opening: The quinazoline ring can participate in cyclization or ring-opening reactions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

3-(3-bromo-2-methylphenyl)-8-fluoroquinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-bromo-2-methylphenyl)-8-fluoroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chloro-2-methylphenyl)-8-fluoroquinazoline-2,4(1H,3H)-dione
  • 3-(3-bromo-2-ethylphenyl)-8-fluoroquinazoline-2,4(1H,3H)-dione
  • 3-(3-bromo-2-methylphenyl)-6-fluoroquinazoline-2,4(1H,3H)-dione

Uniqueness

3-(3-bromo-2-methylphenyl)-8-fluoroquinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms can influence its reactivity and interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H10BrFN2O2

Molecular Weight

349.15 g/mol

IUPAC Name

3-(3-bromo-2-methylphenyl)-8-fluoro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C15H10BrFN2O2/c1-8-10(16)5-3-7-12(8)19-14(20)9-4-2-6-11(17)13(9)18-15(19)21/h2-7H,1H3,(H,18,21)

InChI Key

HQXWXKYFHJHFMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)N2C(=O)C3=C(C(=CC=C3)F)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.